4-Bromothiophenol (CAS: 106-53-6) is a bifunctional halogenated aromatic thiol widely procured as a surface-anchoring building block and an orthogonal synthetic precursor. The molecule features a highly nucleophilic thiol (-SH) group that coordinates strongly to noble metals (gold, silver) to form self-assembled monolayers (SAMs), alongside a para-bromine atom that serves as an excellent leaving group for transition-metal-catalyzed cross-couplings. In industrial and laboratory workflows, it is primarily selected over simpler thiols to enable post-assembly surface functionalization, or over other halothiophenols to achieve higher reactivity in plasmon-driven catalysis and multi-step active pharmaceutical ingredient (API) synthesis [1].
Substituting 4-bromothiophenol with unsubstituted thiophenol eliminates the reactive para-position, making post-assembly covalent grafting (e.g., Yamamoto or Suzuki coupling on SAMs) impossible and leading to polymer delamination [1]. Furthermore, attempting to reduce costs by substituting with 4-chlorothiophenol or 4-fluorothiophenol drastically increases the carbon-halogen bond dissociation energy. In both plasmonic catalysis and standard cross-coupling workflows, this substitution leads to sluggish reaction kinetics, requiring higher overpotentials or laser power, and ultimately resulting in significantly lower conversion rates [2].
In the fabrication of continuous 3D porous aromatic framework (PAF) films on gold substrates, the choice of the SAM precursor dictates film integrity. 4-Bromothiophenol provides a reactive bromine handle that undergoes Yamamoto coupling with monomers, yielding a macroscopically smooth, continuous film. Conversely, using unsubstituted thiophenol removes the ability to form covalent bonds between the SAM and the growing polymer. This lack of anchoring causes the PAF grains to precipitate loosely, resulting in cracked, non-uniform films with macroscopic gaps [1].
| Evidence Dimension | Film morphology and covalent anchoring capability |
| Target Compound Data | 4-Bromothiophenol: Continuous, smooth 3D PAF film via Yamamoto coupling |
| Comparator Or Baseline | Thiophenol: Cracked, non-uniform film due to lack of covalent anchoring |
| Quantified Difference | 100% loss of covalent surface-to-polymer connectivity when substituting the brominated thiol with an unsubstituted thiol |
| Conditions | Gold-coated QCM wafer, flow-cell Yamamoto coupling with PAF-1 monomers |
Buyers manufacturing coated electrodes or biosensors must procure the brominated thiol to ensure robust, covalently grafted polymer layers that do not delaminate.
In plasmon-mediated electroreductive dehalogenation at silver/aqueous interfaces, the halogen identity strictly governs the reaction kinetics. In situ Surface-Enhanced Raman Spectroscopy (SERS) reveals that under identical neutral solution conditions, 4-bromothiophenol achieves a 58% conversion ratio. In contrast, 4-chlorothiophenol only reaches a 44% conversion ratio due to the higher activation barrier of the C-Cl bond. Furthermore, the brominated species exhibits higher selectivity for forming the desired C-C cross-coupled biphenyl products at negative potentials [1].
| Evidence Dimension | Electroreductive dehalogenation conversion ratio |
| Target Compound Data | 4-Bromothiophenol: 58% conversion ratio |
| Comparator Or Baseline | 4-Chlorothiophenol: 44% conversion ratio |
| Quantified Difference | 14 absolute percentage points higher conversion (a ~31% relative increase in efficiency) for the brominated compound |
| Conditions | Ag/aqueous solution interface, neutral pH, monitored via SHINERS |
For applications in plasmonic catalysis or SERS-based molecular electronics, 4-bromothiophenol provides significantly higher reactivity, reducing the required overpotential or laser power compared to chlorinated analogs.
4-Bromothiophenol is highly valued for its orthogonal reactivity in multi-step synthesis. During copper-mediated C-S cross-coupling with benzothiazoles, the highly nucleophilic thiol group of 4-bromothiophenol reacts selectively, leaving the C-Br bond completely intact. This yields bromo-substituted 2-(arylthio)benzothiazoles in high yields. If a standard aryl bromide lacking the thiol group were used under similar cross-coupling conditions, the C-Br bond would be the primary site of activation, destroying the handle needed for subsequent downstream functionalization [1].
| Evidence Dimension | Reaction site selectivity in Cu-mediated coupling |
| Target Compound Data | 4-Bromothiophenol: Exclusive C-S coupling; C-Br bond 100% preserved |
| Comparator Or Baseline | Standard Aryl Bromides: C-Br bond activated/consumed |
| Quantified Difference | Complete orthogonal preservation of the bromine handle for downstream transition-metal-catalyzed reactions |
| Conditions | CuI catalyst, Na2CO3, DMF, 140 °C, 24 h |
Pharmaceutical and materials chemists procure 4-bromothiophenol specifically to sequence C-S bond formation before C-C bond formation without requiring complex protecting group strategies.
Directly following from its ability to support continuous film growth[1], 4-bromothiophenol is the right choice for priming gold or silver surfaces. The exposed bromine atom enables the subsequent covalent grafting of polymers, metal-organic frameworks (MOFs), or porous aromatic frameworks (PAFs) via Yamamoto or Suzuki cross-coupling, which is essential for manufacturing robust biosensors and coated electrodes.
Due to its higher electroreductive conversion efficiency compared to chlorinated analogs[2], this compound is highly suited as a model reactant in Surface-Enhanced Raman Scattering (SERS) studies. It allows researchers to monitor hot-electron generation and plasmon-driven C-C coupling (forming 4,4'-biphenyldithiol) on nanostructured coin-metal surfaces under milder conditions and lower laser powers.
Leveraging its strict chemoselectivity [3], 4-bromothiophenol is procured for multi-step organic synthesis. The thiol group can be reacted first via nucleophilic substitution or C-S cross-coupling to install a thioether linkage, safely reserving the para-bromine atom for later-stage transition-metal-catalyzed functionalizations (e.g., Buchwald-Hartwig or Suzuki-Miyaura couplings) without the need for protecting groups.
Corrosive;Acute Toxic;Irritant